Adimolol, also known by its developmental code name MEN-935, is a compound classified as an antihypertensive agent. It functions primarily as a non-selective antagonist of the α1, α2, and β-adrenergic receptors. This compound is notable for its potential therapeutic applications in managing hypertension and related cardiovascular conditions. The chemical structure of Adimolol is represented by the molecular formula and has a molar mass of approximately .
The synthesis of Adimolol involves a reaction between 1-naphthyl glycidyl ether and 3-(3-amino-3-methylbutyl)-1H-benzimidazol-2-one. The reaction typically requires specific solvents and catalysts to facilitate the formation of the desired product .
Adimolol's molecular structure can be depicted using various chemical representations, including SMILES notation. The structural formula indicates the presence of aromatic rings and functional groups characteristic of adrenergic antagonists.
The three-dimensional conformation of Adimolol can be modeled using computational chemistry software to predict its behavior in biological systems .
Adimolol undergoes several chemical reactions typical for organic compounds with functional groups present in its structure:
Adimolol exerts its pharmacological effects through antagonism at the adrenergic receptors:
Relevant data regarding these properties can be derived from experimental analysis or provided by suppliers .
Adimolol's primary application lies within the scientific field as an antihypertensive agent. Its role as a non-selective adrenergic antagonist makes it valuable in:
Further research may expand its applications into other areas of pharmacology, particularly concerning its receptor interactions and potential side effects .
Adimolol ((R)-adimolol) is a stereochemically defined β-adrenergic antagonist structurally related to the timolol pharmacophore. Its core molecular architecture centers on a chiral 2-propanolamine backbone linked to a heterocyclic system, with the R-enantiomer demonstrating targeted pharmacological activity. The base molecular formula for the adimolol scaffold is C₁₇H₂₈N₄O₇S, consistent with other molecules in this class featuring morpholino-thiadiazole aromatic systems and extended aliphatic chains [4] [8].
The defining structural characteristic lies in the stereogenic center at the carbon bearing the secondary alcohol. The (R)-configuration is crucial for optimal binding to β-adrenergic receptors, as this spatial orientation aligns key pharmacophoric elements – the protonated amine, hydroxyl group, and aromatic moiety – into the bioactive conformation. X-ray crystallographic studies of analogous compounds like timolol maleate confirm that the (R)-enantiomer adopts a specific conformation where the morpholino-thiadiazole system lies perpendicular to the propanolamine chain, facilitating receptor interaction [4] [8]. Key functional groups include:
Table 1: Key Structural Features of (R)-Adimolol Compared to Related β-Blockers
Structural Element | (R)-Adimolol | (S)-Timolol Maleate [4] [8] | DenTimol [3] |
---|---|---|---|
Base Molecular Formula | C₁₇H₂₈N₄O₇S | C₁₃H₂₄N₄O₃S·C₄H₄O₄ | Dendrimer conjugate (MW ~12kDa) |
Chiral Center | (R)-Configuration | (S)-Configuration | (S)-Configuration preserved |
Aromatic System | Morpholino-thiadiazole | Morpholino-thiadiazole | Morpholino-thiadiazole (conjugated) |
Aliphatic Amine | tert-Butylamino | tert-Butylamino | tert-Butylamino (conjugated) |
Typical Salt Form | Maleate (presumed) | Maleate | None (covalent conjugate) |
Key Crystallographic Elements | Hydrogen-bonded lattice | Defined unit cell, mp 201.5-202.5°C, [α]₄₀₅ -12.0° | Amorphous hydrogel matrix |
The synthesis of enantiomerically pure (R)-adimolol requires chirality-inducing strategies and precise control over reaction conditions to avoid racemization. While specific protocols for adimolol are proprietary, established routes for analogous β-blockers like timolol and advanced conjugates like DenTimol provide the framework [3] [4] [7].
The initial synthesis likely yields a racemic mixture of adimolol precursors. Separation of enantiomers is achieved via diastereomeric salt formation using chiral acids (e.g., tartaric acid derivatives) followed by fractional crystallization. Alternatively, asymmetric synthesis employing chiral catalysts (e.g., oxazaborolidines) during the key epoxide ring-opening step can directly yield the (R)-enantiomer. The core reaction involves nucleophilic attack on an epoxide intermediate analogous to (S)-4-[4-(oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (OTM) but designed for adimolol's specific substituents. The (R)-epoxide is reacted with tert-butylamine under controlled temperature and solvent conditions (e.g., ethanol, 60-80°C) [3] [7]:
(R)-Epoxide + tBuNH₂ → (R)-1-(tert-Butylamino)-3-((heteroaryl)oxy)propan-2-ol
This Sₙ2 ring-opening mechanism proceeds with inversion at the chiral center. Careful purification (recrystallization, chromatography) isolates the (R)-propanolamine base.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7